![molecular formula C6H10ClF2N B2917943 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride CAS No. 1420294-83-2](/img/structure/B2917943.png)

6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

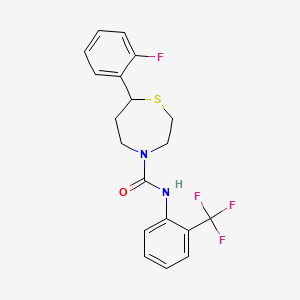

Synthetic Methodologies and Building Blocks for Drug Discovery

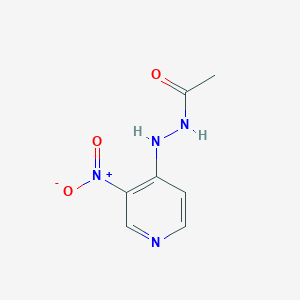

A significant portion of the research on 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride focuses on its synthesis and application as a building block in drug discovery. Guerot et al. (2011) detailed the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. These compounds were prepared using efficient sequences and are amenable to the synthesis of building blocks for drug discovery, either as library members or individually on a preparative scale. This research underscores the compound's utility in generating novel molecular architectures for pharmacological investigation (Guerot et al., 2011).

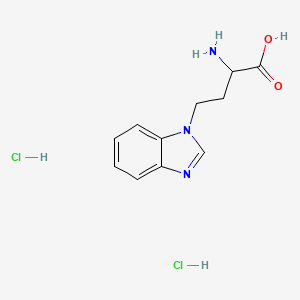

Amino Acid Analogues for Chemistry and Biochemistry

Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding two novel amino acids to the family of sterically constrained amino acids. These compounds are useful in chemistry, biochemistry, and drug design for exploring the role of sterically constrained amino acids in biological systems and pharmaceuticals (Radchenko et al., 2010).

Applications in Organic Chemistry

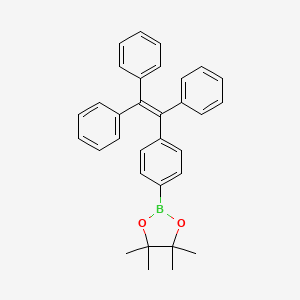

The research by Andersson et al. (2017) on the photochemically induced aryl azide rearrangement showcases the reactivity of difluoro-azaspirocycles under light exposure. This study provides insights into the regioselective formation of complex spirocyclic structures, which could have implications for developing photoresponsive materials or drugs (Andersson et al., 2017).

Chemistry-Driven Drug Discovery

Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, demonstrating the utility of these compounds in creating functionalized pyrrolidines, piperidines, and azepines. Such scaffolds are of considerable relevance for chemistry-driven drug discovery, providing a versatile toolkit for the synthesis of potential therapeutic agents (Wipf et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission.

Mode of Action

6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride acts as a selective negative allosteric modulator of mGluR2 . This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site), and its binding reduces the receptor’s response to glutamate.

Biochemical Pathways

The modulation of mGluR2 by 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride affects the glutamatergic signaling pathway . By inhibiting the response of mGluR2 to glutamate, it can alter the excitatory synaptic transmission in the brain, which may have downstream effects on various neurological processes.

Result of Action

The molecular and cellular effects of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride’s action are related to its modulation of mGluR2. By acting as a negative allosteric modulator, it can decrease the activity of this receptor, potentially affecting various neurological processes regulated by glutamatergic transmission .

Action Environment

The action, efficacy, and stability of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and specific characteristics of the target cells. The compound should be stored at room temperature and kept dry and cool .

Propriétés

IUPAC Name |

6,6-difluoro-2-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N.ClH/c7-6(8)1-5(2-6)3-9-4-5;/h9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXYADCRUPKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(F)F)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride | |

CAS RN |

1420294-83-2 |

Source

|

| Record name | 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)

![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

![8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride](/img/structure/B2917872.png)

![2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2917881.png)